molecular formula C37H36N2 B14237316 N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine CAS No. 591253-63-3

N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine

Cat. No.: B14237316
CAS No.: 591253-63-3
M. Wt: 508.7 g/mol
InChI Key: FENVHADBVIEWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine: is a chemical compound with the molecular formula C₃₇H₃₆N₂ and a molecular weight of 508.287849152 daltons This compound is characterized by its complex structure, which includes a chrysenamine core substituted with dibutyl and isoquinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine typically involves multi-step organic reactions. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine: is similar to other chrysenamine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific electronic or photophysical characteristics .

Properties

CAS No.

591253-63-3

Molecular Formula

C37H36N2

Molecular Weight

508.7 g/mol

IUPAC Name

N,N-dibutyl-7-(2-isoquinolin-5-ylethenyl)chrysen-2-amine

InChI

InChI=1S/C37H36N2/c1-3-5-23-39(24-6-4-2)31-16-18-34-29(25-31)15-17-37-35-12-8-10-28(33(35)19-20-36(34)37)14-13-27-9-7-11-30-26-38-22-21-32(27)30/h7-22,25-26H,3-6,23-24H2,1-2H3

InChI Key

FENVHADBVIEWTD-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC(=C4C=C3)C=CC5=CC=CC6=C5C=CN=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.